
Ethyl 2,2-dimethyl-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-dimethyl-4-oxobutanoate, also known as ethyl 2,2-dimethylacetoacetate, is an organic compound with the molecular formula C8H14O3. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. This compound is characterized by its ester functional group and a ketone group, making it a versatile building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-4-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is typically generated by treating a carbonyl compound with a strong base such as lithium diisopropylamide (LDA) in a non-protic solvent .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-dimethyl-4-oxobutanoate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position through an S_N2 reaction with alkyl halides.
Decarboxylation: Under heating, the compound can undergo decarboxylation to form a substituted monocarboxylic acid.
Common Reagents and Conditions
Bases: Strong bases like LDA are used to generate enolate ions.
Alkyl Halides: Used in alkylation reactions.
Acids/Bases: Used in hydrolysis reactions.
Major Products
Alkylation: Produces alpha-substituted esters.
Hydrolysis: Produces carboxylic acids and alcohols.
Decarboxylation: Produces substituted monocarboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 2,2-dimethyl-4-oxobutanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-dimethyl-4-oxobutanoate primarily involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic addition to electrophiles, forming new carbon-carbon bonds . This reactivity is exploited in various synthetic pathways to create complex molecules.
Comparación Con Compuestos Similares
Ethyl 2,2-dimethyl-4-oxobutanoate can be compared to other similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the additional methyl groups.
Mthis compound: Similar but has a methyl ester group instead of an ethyl ester group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
ethyl 2,2-dimethyl-4-oxobutanoate |
InChI |
InChI=1S/C8H14O3/c1-4-11-7(10)8(2,3)5-6-9/h6H,4-5H2,1-3H3 |
Clave InChI |
LZSWQZUAUPWRST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


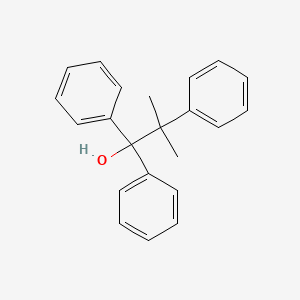
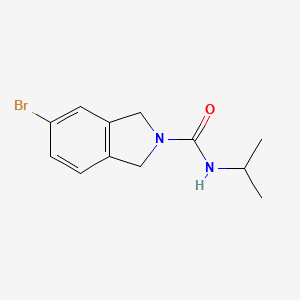
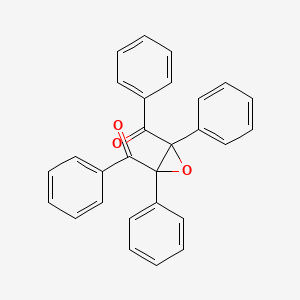
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)
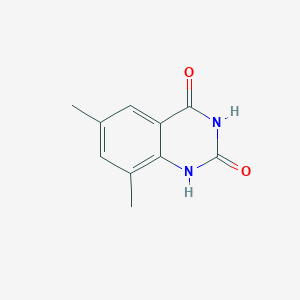
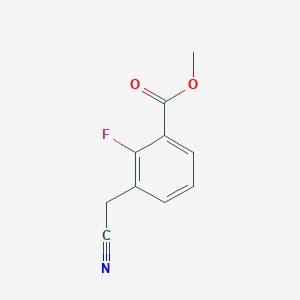



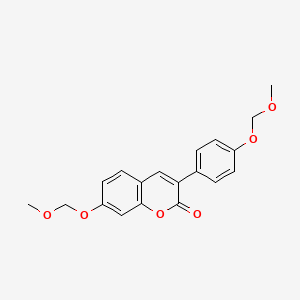
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)

